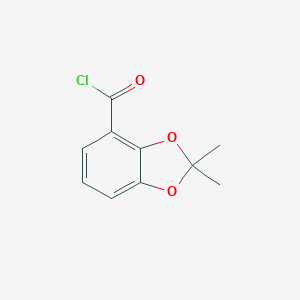
2,2-DIMETHYL-1,3-BENZODIOXOLE-4-CARBONYL CHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring The compound also contains a carbonyl chloride functional group attached to the benzodioxole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 2,2-Dimethyl-2H-1,3-benzodioxole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
2,2-Dimethyl-2H-1,3-benzodioxole+SOCl2→2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride+SO2+HCl
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, and the reaction mixture is heated under reflux until the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases ceases.
Industrial Production Methods
In an industrial setting, the production of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding carboxylic acid.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride under mild conditions to form amides, esters, and thioesters, respectively.
Hydrolysis: The reaction with water or aqueous sodium hydroxide (NaOH) can be carried out at room temperature or under reflux conditions.
Reduction: The reduction with lithium aluminum hydride (LiAlH₄) is typically performed in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Alcohol: Formed from reduction.
科学研究应用
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is used in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the preparation of functional materials, such as polymers and coatings, due to its reactive carbonyl chloride group.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
作用机制
The mechanism of action of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride is primarily based on its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of substituted products. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
相似化合物的比较
2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride can be compared with other similar compounds, such as:
2,2-Dimethyl-2H-1,3-benzodioxole-4-carboxylic acid: This compound is the hydrolysis product of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride and contains a carboxylic acid group instead of a carbonyl chloride group.
2,2-Dimethyl-2H-1,3-benzodioxole-4-methanol: This compound is the reduction product of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride and contains a hydroxyl group instead of a carbonyl chloride group.
2,2-Dimethyl-2H-1,3-benzodioxole-4-amine: This compound can be synthesized from the reaction of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride with ammonia and contains an amine group instead of a carbonyl chloride group.
The uniqueness of 2,2-Dimethyl-2H-1,3-benzodioxole-4-carbonyl chloride lies in its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis.
属性
CAS 编号 |
106296-53-1 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-benzodioxole-4-carbonyl chloride |
InChI |
InChI=1S/C10H9ClO3/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3 |
InChI 键 |
ZXJDVEWGGDMZQA-UHFFFAOYSA-N |
SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C |
规范 SMILES |
CC1(OC2=CC=CC(=C2O1)C(=O)Cl)C |
同义词 |
1,3-Benzodioxole-4-carbonyl chloride, 2,2-dimethyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


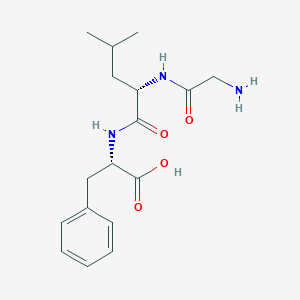
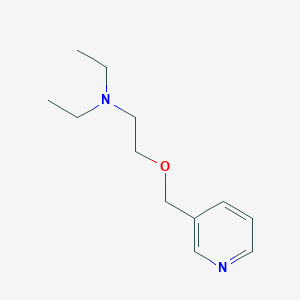

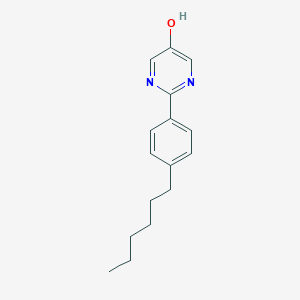
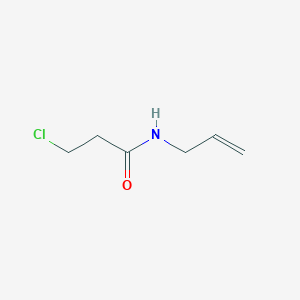
![Cucurbit[7]uril](/img/structure/B34203.png)
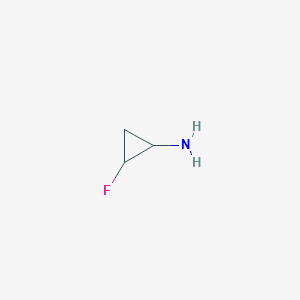
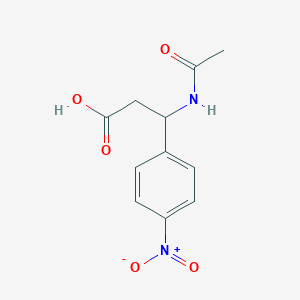

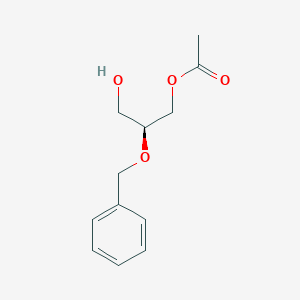
![8-Methoxy-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B34209.png)

![4-chloro-7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B34219.png)

